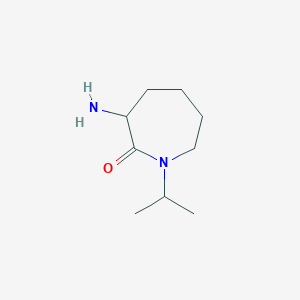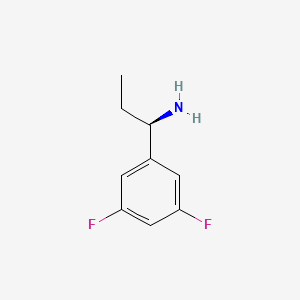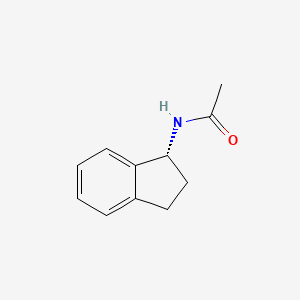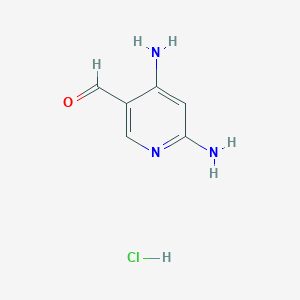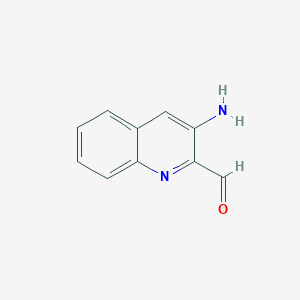
3-Aminoquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminoquinoline-2-carbaldehyde is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both an amino group and an aldehyde group in the structure of this compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoquinoline-2-carbaldehyde can be achieved through several methods:
Vilsmeier-Haack Formylation: This method involves the formylation of N-arylacetamides using Vilsmeier-Haack reagent to produce 2-chloroquinoline-3-carbaldehyde, which can then be converted to this compound through further reactions.
Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base to form the desired quinoline derivative.
1,3-Dipolar Cycloaddition: This method involves the cycloaddition of a dipolarophile with a 1,3-dipole to form the quinoline ring system.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous reaction of multiple reactants in a single reaction vessel to form the desired product.
Reductive Amination: This method involves the reduction of an imine intermediate to form the desired aminoquinoline derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, reaction conditions, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Aminoquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Condensation: Amines, hydrazines, and other nucleophiles.
Major Products Formed
Oxidation: 3-Aminoquinoline-2-carboxylic acid.
Reduction: 3-Aminoquinoline-2-methanol.
Substitution: Various substituted 3-aminoquinoline derivatives.
Condensation: Imines, hydrazones, and other condensation products.
Scientific Research Applications
3-Aminoquinoline-2-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Aminoquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline-3-carbaldehyde: Similar structure but with the amino and aldehyde groups at different positions.
2-Chloroquinoline-3-carbaldehyde: Contains a chlorine atom instead of an amino group.
4-Aminoquinoline-3-carbaldehyde: Similar structure but with the amino group at the 4-position.
Uniqueness
3-Aminoquinoline-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and biological activity compared to other quinoline derivatives.
Properties
CAS No. |
75353-63-8 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-aminoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H,11H2 |
InChI Key |
LLLGEVHAUSKEGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


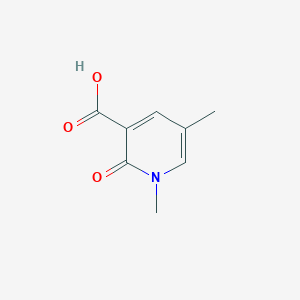
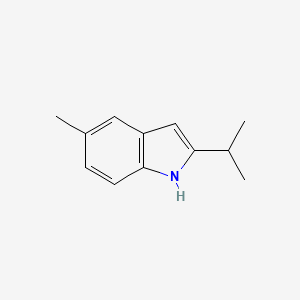
![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)
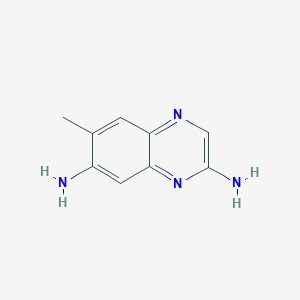
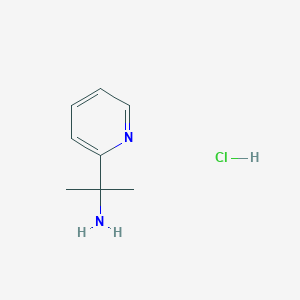

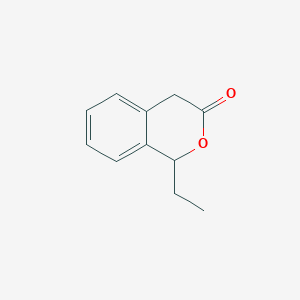
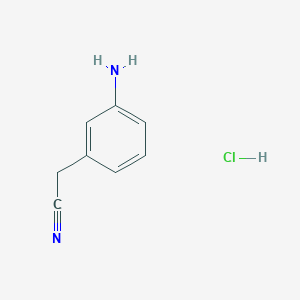
![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)
